molecular formula C12H10N4 B11890894 3-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine

3-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11890894
M. Wt: 210.23 g/mol
InChI Key: ZUVXYDOXVIPKNN-UHFFFAOYSA-N
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Description

3-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring, with a p-tolyl group attached to the pyrazole ring. The unique structure of this compound makes it a valuable scaffold for the development of various pharmacologically active agents, particularly kinase inhibitors used in cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-3-(p-tolyl)-1H-pyrazole with formamide or formic acid under reflux conditions. This reaction leads to the formation of the pyrazolo[3,4-d]pyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and solvents that enhance reaction efficiency and selectivity is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated, carbonylated, and substituted derivatives of this compound, which can exhibit varied biological activities .

Scientific Research Applications

3-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine primarily involves its interaction with kinase enzymes. This compound mimics the adenine ring of ATP, allowing it to bind to the ATP-binding site of kinases. By occupying this site, it inhibits the kinase activity, thereby blocking the phosphorylation of downstream targets involved in cell signaling pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the p-tolyl group in this compound enhances its lipophilicity and may improve its ability to penetrate cell membranes. This structural feature can contribute to its potency and selectivity as a kinase inhibitor, distinguishing it from other similar compounds .

Biological Activity

3-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine, commonly referred to as PP1, is a compound of significant interest in medicinal chemistry due to its inhibitory effects on various protein kinases. This article explores the biological activities associated with this compound, focusing on its mechanism of action, efficacy in cancer treatment, and potential applications in other therapeutic areas.

PP1 functions primarily as an ATP-competitive inhibitor of the Src family of tyrosine kinases. The compound's structure allows it to bind effectively to the ATP-binding site of these kinases, thereby inhibiting their activity. Studies have shown that modifications in the pyrazolo[3,4-d]pyrimidine scaffold enhance its potency against specific kinases by optimizing interactions within the binding pocket.

Inhibitory Activity Against Tyrosine Kinases

PP1 has been characterized for its ability to inhibit various tyrosine kinases, including p60c-Src. Research indicates that PP1 derivatives exhibit varying degrees of inhibitory activity based on structural modifications. For instance, receptor docking studies have demonstrated that certain derivatives possess stronger binding affinities and inhibitory effects compared to others .

Table 1: Inhibitory Potency of PP1 and Derivatives

CompoundKinase TargetIC50 (µM)Reference
PP1p60c-Src0.22
PP2p60c-Src0.15
Hydroxy-PPCBR10.5

Anticancer Activity

Multiple studies have evaluated the anticancer potential of this compound and its derivatives across various cancer cell lines. A notable study reported that compounds based on the pyrazolo[3,4-d]pyrimidine scaffold demonstrated significant growth inhibition in renal carcinoma cell lines (RFX 393) with IC50 values ranging from 11.70 µM to 19.92 µM .

Case Study: Cytotoxic Effects on RFX 393 Cells

In vitro studies revealed that treatment with PP1 derivatives resulted in:

  • Cell Cycle Arrest : A significant increase in cell populations at the G0–G1 phase post-treatment.
  • Apoptosis Induction : Enhanced apoptosis rates were observed, indicating that these compounds not only inhibit kinase activity but also trigger programmed cell death in cancer cells.

Comparative Efficacy Against Cancer Cell Lines

The efficacy of PP1 and related compounds was assessed against various cancer cell lines, showcasing broad-spectrum activity:

Table 2: Growth Inhibition Across Cancer Cell Lines

CompoundCell LineGI%Reference
PP1HOP-92 (Lung)71.8
PP1NCI-H460 (Lung)66.12
PP1ACHN (Renal)66.02
Hydroxy-PPSNB-75 (CNS)69.53

Applications Beyond Oncology

Beyond its anticancer properties, research indicates potential applications of PP1 in modulating kinase activity in other diseases such as myocardial infarction and chronic inflammatory conditions. The ability to selectively inhibit specific kinases makes it a valuable tool for studying kinase signaling pathways and developing targeted therapies.

Properties

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

IUPAC Name

3-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C12H10N4/c1-8-2-4-9(5-3-8)11-10-6-13-7-14-12(10)16-15-11/h2-7H,1H3,(H,13,14,15,16)

InChI Key

ZUVXYDOXVIPKNN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C=NC=NC3=NN2

Origin of Product

United States

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